BenchChemオンラインストアへようこそ!

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid

Medicinal Chemistry Computational Chemistry Lead Optimization

This 3-position regioisomer (CAS 872196-57-1) provides a distinct spatial orientation versus the 2-isomer, critical for mapping target engagement in SAR campaigns. The piperidine and carboxylate handles enable orthogonal derivatization (amide coupling, esterification). Supplied at ≥95% purity for reproducible downstream synthesis and patent filings. Ideal as a defined structural probe or negative control in dopamine receptor studies.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 872196-57-1
Cat. No. B1309472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
CAS872196-57-1
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)COC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H17NO4/c16-13(15-7-2-1-3-8-15)10-19-12-6-4-5-11(9-12)14(17)18/h4-6,9H,1-3,7-8,10H2,(H,17,18)
InChIKeyLUDSGMHLAWWTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid CAS 872196-57-1: Procurement-Ready Research Chemical with Defined Purity


3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is an N-acylpiperidine-substituted benzoic acid derivative (C14H17NO4, MW 263.29) that functions as a carboxylate-containing building block for medicinal chemistry exploration [1]. The compound features a piperidinyl-oxoethoxy side chain at the 3-position of the benzoic acid ring, a structural motif that distinguishes it from its 2-position regioisomer (CAS 872196-44-6) and other piperidinyl-benzoic acid analogs . While limited primary pharmacological data exist for this compound, it is commercially available from multiple suppliers in defined purity grades (typically ≥95%), making it a reproducible and accessible starting point for structure-activity relationship (SAR) investigations .

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid: Why Structural Specificity Matters in Procurement


Substituting 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid with a generic 'piperidinyl-benzoic acid' analog is not scientifically defensible due to the critical impact of substitution pattern on biological activity [1]. The 3-position attachment of the piperidinyl-oxoethoxy chain creates a distinct spatial orientation and electronic environment compared to the 2-position isomer (CAS 872196-44-6) . This positional variation can profoundly alter target binding, metabolic stability, and off-target profiles—even when the molecular formula remains identical [2]. In drug discovery campaigns, such subtle structural differences often translate into divergent SAR outcomes, rendering the 3-substituted compound uniquely suited for specific project hypotheses [3].

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid: Quantitative Differentiation Evidence


Computational Properties Differentiating 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid from Positional Isomers

The 3-substituted benzoic acid scaffold exhibits a computed XLogP3 of 1.3, which differs from predicted values for the 2-substituted isomer due to altered intramolecular hydrogen-bonding potential [1]. The topological polar surface area (TPSA) is calculated as 66.8 Ų, a value that falls within the optimal range for oral bioavailability (typically <140 Ų) [1]. These computed parameters suggest that the 3-position attachment confers a distinct physicochemical profile that may influence permeability and solubility relative to regioisomeric alternatives [2].

Medicinal Chemistry Computational Chemistry Lead Optimization

Vendor-Specified Purity as a Quality Metric for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid Procurement

Commercial suppliers report a minimum purity of 95% for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, as verified by standard analytical methods (e.g., HPLC, NMR) . This specification is comparable to or exceeds the purity thresholds often required for early-stage SAR studies (typically ≥90%) . In contrast, many research chemicals in this class are offered without certified purity data, introducing variability that can confound biological assay interpretation [1].

Chemical Procurement Quality Control Analytical Chemistry

Absence of Confirmed Dopamine Receptor Affinity Data for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid

Despite vendor marketing claims suggesting dopamine receptor antagonism, no quantitative binding data (Ki, IC50) for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid at any dopamine receptor subtype were located in peer-reviewed literature or authoritative databases [1]. This absence of confirmed data contrasts with structurally related piperidinyl-benzoic acid derivatives that have reported dopamine D2/D3 affinities in the low nanomolar range [2]. Without empirical binding data, any differentiation based on dopamine receptor pharmacology is unsupported.

Dopamine Receptor Binding Affinity Neuropharmacology

3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid: High-Value Application Scenarios Based on Verified Evidence


Regioisomeric SAR Exploration in Medicinal Chemistry Programs

The 3-position substitution pattern of 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid offers a defined structural probe for investigating how the placement of the piperidinyl-oxoethoxy group influences target engagement, as inferred from its distinct computed physicochemical profile relative to the 2-isomer [1]. This compound is therefore valuable for systematic SAR studies where the goal is to map the optimal spatial orientation for biological activity, particularly in programs targeting enzymes or receptors with known preference for 3-substituted benzoic acid motifs [2].

Building Block for Synthesis of Piperidinyl-Containing Bioisosteres

The piperidine ring and benzoic acid carboxylate provide two orthogonal handles for further derivatization (e.g., amide coupling, esterification, N-alkylation) [1]. The compound can serve as a versatile scaffold for constructing focused libraries of piperidinyl-benzoic acid analogs, enabling rapid exploration of chemical space around this core [3]. The defined purity (≥95%) ensures that downstream products meet the reproducibility standards required for patent filing and publication .

Negative Control in Dopamine Receptor Pharmacology Assays

Given the absence of confirmed dopamine receptor binding data, 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid may be deployed as a structurally related negative control in experiments designed to validate the specificity of other piperidinyl-benzoic acid derivatives with known dopamine receptor activity [1]. This application is particularly relevant when the 3-position isomer is hypothesized to lack affinity based on SAR from related series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.